Agarsenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Agarsenone is typically isolated from the resin of Commiphora erythraea through a series of extraction and purification steps . The resin is first subjected to solvent extraction, followed by chromatographic techniques to purify the compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction processes from Commiphora erythraea resin .
Chemical Reactions Analysis
Types of Reactions: Agarsenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form agarsenolides.
Reduction: Reduction reactions can convert this compound to other sesquiterpenoid derivatives.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Agarsenolides.
Reduction: Various reduced sesquiterpenoid derivatives.
Substitution: Substituted sesquiterpenoid compounds.
Scientific Research Applications
Agarsenone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of agarsenone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways involved in inflammation and microbial growth . The exact molecular targets are still under investigation, but preliminary studies suggest involvement of key enzymes and receptors .
Comparison with Similar Compounds
Properties
Molecular Formula |
C15H18O2 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(5S,8R)-1,5,8-trimethyl-5,7,8,9-tetrahydro-4H-benzo[e][1]benzofuran-6-one |
InChI |
InChI=1S/C15H18O2/c1-8-4-11-14(12(16)5-8)9(2)6-13-15(11)10(3)7-17-13/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
ZYFISEHWAGWCRY-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](CC3=C2C(=CO3)C)C)C(=O)C1 |
Canonical SMILES |
CC1CC2=C(C(CC3=C2C(=CO3)C)C)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.